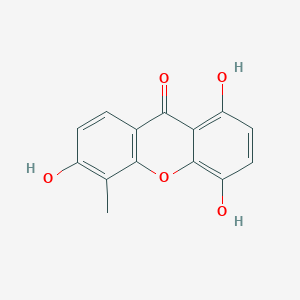
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one is a compound belonging to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichens . This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications .
Preparation Methods
The synthesis of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde Method: This method uses an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This approach involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This method involves the reaction of o-haloarenecarboxylic acid with arynes.
These methods have been optimized over the years to improve yield and reaction conditions .
Chemical Reactions Analysis
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone scaffold.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with enhanced biological activities .
Scientific Research Applications
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to engage with a variety of pharmacological targets, modulating several biological responses . The exact pathways and molecular targets are still under investigation, but its ability to interact with multiple targets makes it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be compared with other similar compounds in the xanthone family, such as:
Mangiferin: Known for its diverse pharmacological activities.
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Exhibits unique biological activities due to its additional functional groups.
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl β-D-glucopyranoside: Known for its glycosidic linkage, which enhances its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
CAS No. |
61234-62-6 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,4,6-trihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-6-8(15)3-2-7-12(18)11-9(16)4-5-10(17)14(11)19-13(6)7/h2-5,15-17H,1H3 |
InChI Key |
PFLROIKDWGYZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



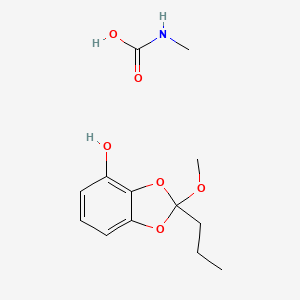
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
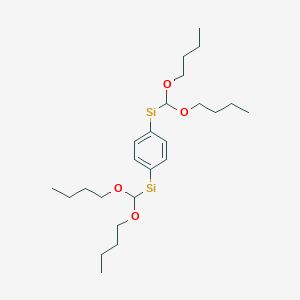
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
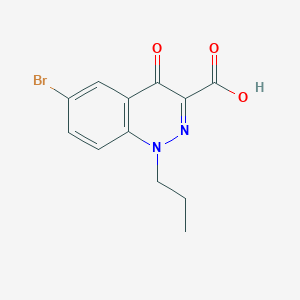
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

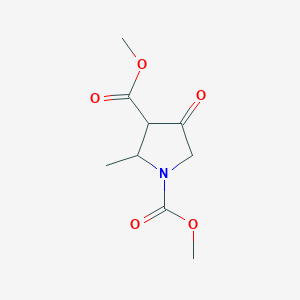
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)

